molecular formula C20H25N3O2 B2880550 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1797063-53-6

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2880550
M. Wt: 339.439
InChI Key: ZYQUODCRBVVRJD-UHFFFAOYSA-N
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Description

The compound “1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one” is a chemical compound that has gained attention in various fields of scientific research1. It is also known as “(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone” with the CAS No. 1797266-65-92.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as ‘2-(Cyclopentylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone’ are used in scientific research, including drug discovery, organic synthesis, and catalysis3.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, a related compound, “1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one”, has a Molecular Formula of C19H23N3O4S and a Molecular Weight of 389.471.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, it is noted that related compounds have gained attention in various fields of scientific research due to their potential applications1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, a related compound, “1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one”, has a Molecular Formula of C19H23N3O4S and a Molecular Weight of 389.471.


Scientific Research Applications

Synthesis and Bioactivity

Researchers have synthesized various compounds, including those similar to the specified chemical structure, exploring their binding affinity, molecular docking, and anti-proliferative activities against cancer cell lines. For example, substituted compounds were evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), where some showed significant anti-proliferative activities. Molecular docking with active compounds against Bcl-2 protein demonstrated good binding affinity, indicating potential therapeutic applications (Parveen et al., 2017).

Structural Studies

Structural characterization of compounds with similar scaffolding has contributed to understanding their potential as anti-malarial agents. Crystal structures of active and non-active derivatives were reported, with biological studies highlighting the importance of specific moieties for generating activity (Cunico et al., 2009).

Inhibitors Development

Research has identified derivatives as inhibitors of soluble epoxide hydrolase, demonstrating the importance of the triazine heterocycle for potency and selectivity. Modifications led to compounds with reduced clearance and improved oral exposure, highlighting the compound's role in developing therapeutic agents (Thalji et al., 2013).

Antimicrobial and Antipsychotic Agents

Novel syntheses have focused on creating potent bacterial biofilm and MurB inhibitors, with certain derivatives showing excellent antibacterial efficacies and biofilm inhibition activities. These findings suggest potential applications in treating bacterial infections (Mekky & Sanad, 2020).

Anticonvulsant and Analgesic Activities

Compounds with the specified structure or similar have been evaluated for anticonvulsant and analgesic activities, indicating a potential for developing new therapeutic agents targeting epilepsy and pain management. The mechanism of action for these activities may relate to their influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s always important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the research and application of this compound are not specified in the search results. However, given its attention in various fields of scientific research, it’s likely that further studies will continue to explore its potential applications1.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-18(16-7-5-4-6-8-16)20(24)23-13-11-17(12-14-23)25-19-10-9-15(2)21-22-19/h4-10,17-18H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQUODCRBVVRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one

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